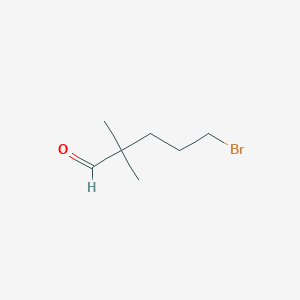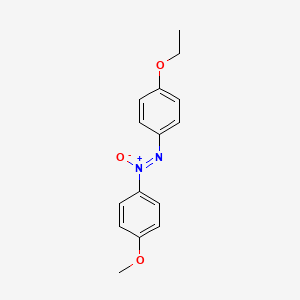
p-Azoxyanisoylphenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Azoxyanisoylphenetole: is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Azoxyanisoylphenetole typically involves the reaction of p-anisidine with phenetole in the presence of an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Commonly used oxidizing agents include hydrogen peroxide or peracids.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to facilitate the formation of the azoxy linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: p-Azoxyanisoylphenetole undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
p-Azoxyanisoylphenetole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Azoxyanisoylphenetole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
p-Azoxyanisoylphenetole can be compared with other azoxy compounds:
Similar Compounds: Examples include p-Azoxyanisole and p-Azoxyphenetole.
Uniqueness: this compound is unique due to its specific substituents on the aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56095-14-8 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15-8-4-12(5-9-15)16-17(18)13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3 |
Clé InChI |
SHNTZCGYSJPCDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


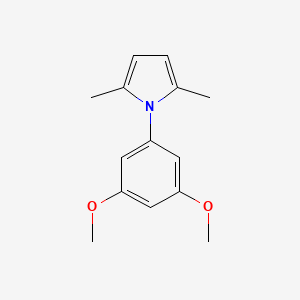
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
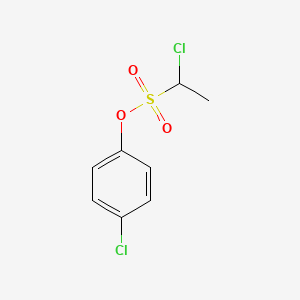
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
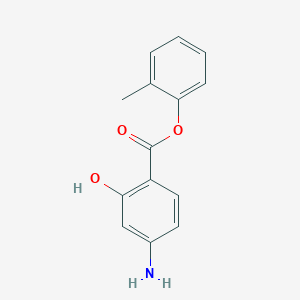



![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

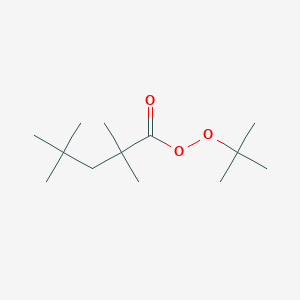

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
